4-tert-Butyl-o-xylene

描述

Contextualizing Alkylbenzenes in Organic Chemistry

Alkylbenzenes are a class of organic compounds characterized by a benzene (B151609) ring attached to one or more alkyl groups. wikipedia.orgfiveable.me They are derivatives of benzene where hydrogen atoms are replaced by these saturated hydrocarbon chains. wikipedia.org This group of compounds is fundamental to organic chemistry and plays a significant role in various industrial applications. wikipedia.orgfiveable.me The simplest member of this family is toluene (B28343), where a methyl group is attached to the benzene ring. wikipedia.org

Alkylbenzenes are important precursors in the synthesis of a wide range of chemicals. fiveable.me For instance, they are the primary raw materials for producing synthetic alkylbenzene sulfonates, which are extensively used as detergents in household products like soap and laundry detergent. wikipedia.org They also find use as solvents and are integral in the production of polymers, adhesives, and coatings. fiveable.mealfa-chemical.com

The reactivity of alkylbenzenes is influenced by the presence of the alkyl substituent on the benzene ring. The alkyl group activates the ring, making it more susceptible to electrophilic aromatic substitution reactions. fiveable.me This property is crucial for introducing various functional groups onto the aromatic ring, enabling the synthesis of complex molecules. solubilityofthings.comnumberanalytics.com Common reactions involving alkylbenzenes include Friedel-Crafts alkylation, nitration, halogenation, and oxidation. fiveable.mesmolecule.com The carbon atom of the alkyl group that is directly attached to the benzene ring is known as the benzylic carbon, and it exhibits enhanced reactivity compared to other alkyl carbons due to resonance stabilization of any intermediate charges or radicals. lumenlearning.com

Significance of 4-tert-Butyl-o-xylene within Substituted Aromatic Compounds

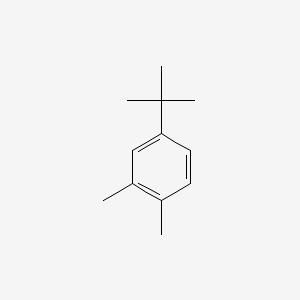

This compound, with the chemical formula C₁₂H₁₈, is a specific substituted aromatic hydrocarbon. smolecule.com Its structure consists of a benzene ring substituted with two methyl groups in ortho positions (o-xylene) and a tert-butyl group at the fourth position. smolecule.com The presence and arrangement of these alkyl groups, particularly the bulky tert-butyl group, significantly influence its chemical and physical properties. smolecule.com

Substituted aromatic compounds are a broad class of molecules where one or more hydrogen atoms on an aromatic ring are replaced by other atoms or groups. unacademy.com These substitutions are pivotal in organic chemistry as they allow for the modification of a compound's properties to suit specific applications. solubilityofthings.comnumberanalytics.com The nature of the substituent dictates the reactivity of the aromatic ring and the position of subsequent substitutions. msu.edu

Within this context, this compound serves as a valuable model compound for studying the structure and reactivity of aromatic compounds. alfa-chemical.com Its specific substitution pattern provides a unique case for investigating the steric and electronic effects of multiple alkyl groups on electrophilic aromatic substitution reactions. For example, research has explored the nitration of this compound, revealing how the substituents direct the incoming nitro group. smolecule.comchemchart.com It is also used as a starting material in the synthesis of other organic compounds. chemicalbook.com

Overview of Key Research Areas for this compound

Research on this compound primarily focuses on its synthesis and its utility as an intermediate in the preparation of other chemical compounds.

Synthesis: A major area of investigation is the efficient synthesis of this compound itself. The most common method is the Friedel-Crafts alkylation of o-xylene (B151617). smolecule.com Studies have explored various catalysts and reaction conditions to optimize the yield of the desired product. For instance, researchers have investigated the use of tert-butyl chloride in the presence of anhydrous aluminum chloride, examining the effects of temperature, molar ratios of reactants, and catalyst amount. researchgate.net Another approach involves the reaction of o-xylene with tert-butanol (B103910) using strong acid catalysts. smolecule.com A patented method describes the synthesis of this compound by reacting o-xylene with chloro-tert-butane using iodine as a catalyst. google.com

Chemical Reactions and Derivatives: The reactivity of this compound is another key research focus. As a substituted aromatic compound, it undergoes typical electrophilic substitution reactions. smolecule.com The nitration of this compound has been studied to understand the regioselectivity of the reaction, with research showing that nitration in acetic anhydride (B1165640) leads to the formation of various adducts. smolecule.comchemchart.comcdnsciencepub.com

Furthermore, this compound serves as a precursor in the synthesis of other valuable compounds. It is a starting material for producing 1,2-bis(bromomethyl)-4-tert-butylbenzene. chemicalbook.com It has also been used in the synthesis of 4-tert-butyl phthalonitrile (B49051), which involves a multi-step process including oxidation of this compound to 4-tert-butyl phthalic acid. google.com Additionally, this compound has historical significance in the synthesis of synthetic musks, where derivatives of tert-butyl-xylene are nitrated to produce fragrance ingredients. iarc.frpublisherspanel.comnih.gov

Applications as a Model Compound: Researchers utilize this compound to study reaction mechanisms involving substituted aromatic compounds. alfa-chemical.comsmolecule.com Its well-defined structure allows for the investigation of how steric hindrance and electronic effects from the alkyl groups influence the outcome of chemical reactions. smolecule.com

Structure

3D Structure

属性

IUPAC Name |

4-tert-butyl-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-9-6-7-11(8-10(9)2)12(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPPSTNABSMSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064659 | |

| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7397-06-0 | |

| Record name | 4-(1,1-Dimethylethyl)-1,2-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Tert Butyl O Xylene

Direct Synthesis Routes

Direct synthesis routes offer an efficient means of producing 4-tert-butyl-o-xylene through the introduction of a tert-butyl group to the o-xylene (B151617) backbone. These methods are primarily based on Friedel-Crafts alkylation reactions.

Alkylation of o-Xylene with tert-Butyl Alcohol over Zeolite Catalytic Systems

The alkylation of o-xylene with tert-butyl alcohol is a common method for synthesizing this compound. This reaction is frequently catalyzed by solid acid catalysts, such as zeolites, which offer advantages in terms of handling, safety, and recyclability over traditional homogeneous catalysts. academie-sciences.fr Zeolites like Hβ, ZSM-5, and MCM-22 are known to be effective for the tert-butylation of various aromatic compounds. academie-sciences.frcjcatal.comespublisher.com

In this process, o-xylene is reacted with tert-butyl alcohol in the presence of a zeolite catalyst. The acidic sites within the zeolite's porous structure facilitate the formation of a tert-butyl carbocation from the alcohol. This electrophile then attacks the aromatic ring of o-xylene. The substitution occurs predominantly at the para-position relative to the existing methyl groups due to the steric hindrance imposed by the bulky tert-butyl group and the ortho-directing nature of the methyl groups. The use of shape-selective zeolites can further enhance the yield of the desired this compound isomer. cjcatal.comacs.org

| Reactants | Catalyst | Key Conditions | Product |

| o-Xylene, tert-Butyl Alcohol | Zeolite (e.g., Hβ, ZSM-5) | Varies with catalyst | This compound |

This table is based on general principles of zeolite-catalyzed alkylation. academie-sciences.frcjcatal.comespublisher.com

Reaction of o-Xylene with Chloro-tert-butane under Catalytic Action of Iodine

An alternative direct synthesis involves the reaction of o-xylene with chloro-tert-butane using iodine as a catalyst. google.com This method represents a specific application of Friedel-Crafts alkylation. The reaction proceeds by adding tert-butyl chloride to o-xylene in the presence of a catalytic amount of iodine. google.com The reaction is typically carried out at a controlled temperature, for instance, between 0-50 °C. google.com Following the reaction, the mixture is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove the iodine catalyst, dried, and then purified by distillation under reduced pressure to yield the final product. google.com A similar alkylation using anhydrous aluminum chloride as the catalyst has also been reported, with optimal yields achieved at 60°C. researchgate.netresearchgate.net

| Reactants | Catalyst | Temperature | Post-Reaction Treatment | Product |

| o-Xylene, Chloro-tert-butane | Iodine | 0-50 °C | Wash with sodium thiosulfate, drying, vacuum distillation | This compound |

Data sourced from patent CN108047089B. google.com

Multi-step Synthesis Pathways Involving this compound as an Intermediate

This compound is a valuable intermediate in the synthesis of other fine chemicals, notably in the preparation of substituted phthalonitriles. google.comsemanticscholar.org

Preparation of 4-tert-Butyl Phthalonitrile (B49051)

A key application of this compound is its use as a starting material in a multi-step synthesis to produce 4-tert-butyl phthalonitrile. google.comsemanticscholar.org This process involves the sequential oxidation of the methyl groups followed by conversion to the corresponding dinitrile.

The first step in this pathway is the oxidation of the two methyl groups of this compound to carboxylic acid groups, yielding 4-tert-butyl phthalic acid. google.com This transformation is typically achieved using a strong oxidizing agent, such as potassium permanganate (B83412). google.com The reaction involves treating this compound with potassium permanganate in a solvent mixture that can include tert-butyl alcohol, glacial acetic acid, and water. google.com This oxidation step is a crucial transformation that converts the hydrocarbon into a di-acid functionalized molecule. semanticscholar.org

| Starting Material | Oxidizing Agent | Solvent System | Product |

| This compound | Potassium Permanganate | tert-Butyl alcohol, Glacial acetic acid, Water | 4-tert-Butyl Phthalic Acid |

Data sourced from patent CN108047089B. google.com

The subsequent step involves the conversion of 4-tert-butyl phthalic acid into its more reactive diacyl chloride derivative, 4-tert-butyl phthaloyl chloride. google.com This is accomplished by reacting the dicarboxylic acid with thionyl chloride. google.comprepchem.com The reaction is typically carried out by refluxing the 4-tert-butyl phthalic acid in an excess of thionyl chloride. google.com After the reaction is complete, the excess thionyl chloride is removed, often under normal pressure, and the remaining 4-tert-butyl phthaloyl chloride is purified by vacuum distillation. google.com

| Starting Material | Reagent | Reaction Condition | Product |

| 4-tert-Butyl Phthalic Acid | Thionyl Chloride | Reflux | 4-tert-Butyl Phthaloyl Chloride |

Data sourced from patent CN108047089B. google.com

This acyl chloride is a key intermediate that can then be further reacted, for example with an ammonia (B1221849) solution, to form 4-tert-butyl phthalic diamide (B1670390), which is subsequently dehydrated to produce the final 4-tert-butyl phthalonitrile. google.com

Formation of 4-tert-Butyl Phthalic Diamide

A key step in the functionalization of this compound is its conversion to 4-tert-butyl phthalic diamide. This process begins with the oxidation of this compound to 4-tert-butyl phthalic acid, typically using a strong oxidizing agent like potassium permanganate. The resulting dicarboxylic acid is then converted to its more reactive derivative, 4-tert-butyl phthaloyl chloride, by refluxing in thionyl chloride. google.com

The final step in forming the diamide involves the reaction of 4-tert-butyl phthaloyl chloride with an ammonia solution. A specific method involves dissolving the phthaloyl chloride in a solvent such as 1,4-dioxane (B91453) and slowly adding it to a dioxane-ammonia solution while maintaining a low temperature (not exceeding -3 °C). google.com After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight. Evaporation of the solvent yields the white solid product, 4-tert-butyl phthalic diamide. This amidation reaction has been reported to achieve a high yield of 99.0%. google.com

Table 1: Synthesis of 4-tert-Butyl Phthalic Diamide

| Reactant | Reagent/Solvent | Conditions | Product | Yield | Purity |

| 4-tert-Butyl Phthaloyl Chloride | Ammonia solution in 1,4-Dioxane | -3 °C to room temperature, overnight | 4-tert-Butyl Phthalic Diamide | 99.0% | 99.0% |

Dehydration to 4-tert-Butyl Phthalonitrile

The conversion of 4-tert-butyl phthalic diamide to 4-tert-butyl phthalonitrile is achieved through a dehydration reaction. A common and effective method involves treating the diamide with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅). google.com

In a typical procedure, 4-tert-butylphthalic diamide is dissolved in a solvent like acetonitrile, and phosphorus pentoxide is added in portions. The reaction mixture is then heated to reflux. After the reaction is complete, the mixture is concentrated, and the residue is poured into an ice-water mixture. This causes the product, 4-tert-butyl phthalonitrile, to precipitate as a white solid, which can then be collected by filtration. This dehydration step is highly efficient, with reported yields reaching 99.4%. google.com

Table 2: Synthesis of 4-tert-Butyl Phthalonitrile

| Reactant | Dehydrating Agent/Solvent | Conditions | Product | Yield | Purity |

| 4-tert-Butyl Phthalic Diamide | Phosphorus Pentoxide in Acetonitrile | Reflux | 4-tert-Butyl Phthalonitrile | 99.4% | 99.3% (gas phase) |

Synthesis of 5-tert-Butyl-2,3-dimethyl-iodobenzene from this compound

This compound can also serve as a starting material for the synthesis of halogenated aromatic compounds. Specifically, it can be converted to 5-tert-butyl-2,3-dimethyl-iodobenzene through a regiospecific iodination reaction. nauka.gov.pl This iodinated compound is a valuable intermediate in the synthesis of more complex molecules, such as substituted phthalocyanines. nauka.gov.pl The synthesis of 5-tert-butyl-2,3-dimethyl-iodobenzene is the initial step in a multi-step route to produce compounds like 6-tert-butyl-4-iodo-1,3-diiminoisoindoline. nauka.gov.pl

Derivatization for Specialty Chemical Precursors (e.g., Deoxofluorinating Agents)

While direct derivatization of this compound into deoxofluorinating agents is not extensively documented in the provided search results, its derivatives, such as 4-tert-butylphthalic anhydride (B1165640), are important precursors in the synthesis of various specialty chemicals. 4-tert-butylphthalic anhydride is used in the production of plasticizers, resins, and dyes. ontosight.ai The synthesis of this anhydride involves the oxidation of this compound followed by dehydration. ontosight.ai This highlights the role of this compound as a foundational molecule for accessing a range of functionalized aromatic compounds.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound itself is a classic example of an electrophilic aromatic substitution reaction. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving high selectivity and yield.

Electrophilic Aromatic Substitution Mechanisms

The tert-butylation of o-xylene follows the general mechanism of electrophilic aromatic substitution (EAS). dalalinstitute.com This two-step mechanism involves:

Formation of an electrophile: In this case, the tert-butyl cation ((CH₃)₃C⁺) is generated from a suitable precursor, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid. lhsciencemansa.org

Attack on the aromatic ring: The electron-rich π system of the o-xylene ring attacks the tert-butyl cation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. dalalinstitute.commsu.edu

Deprotonation: A weak base removes a proton from the carbon atom bearing the tert-butyl group, restoring the aromaticity of the ring and yielding the final product, this compound. msu.edu

The directing effects of the two methyl groups on the o-xylene ring are crucial. Both are activating, ortho-, para-directing groups. The incoming tert-butyl group will preferentially substitute at positions ortho or para to the methyl groups. However, steric hindrance from the bulky tert-butyl group and the existing methyl groups significantly influences the regioselectivity, favoring substitution at the less sterically hindered para position to one of the methyl groups.

Role of Catalysts in Reaction Selectivity and Yield

Catalysts play a pivotal role in the synthesis of this compound, influencing both the reaction rate and the selectivity towards the desired isomer.

In the Friedel-Crafts alkylation of o-xylene with tert-butyl chloride, a catalyst is essential to generate the electrophilic tert-butyl cation. Iodine has been reported as an effective catalyst for this reaction. google.com The molar ratio of the reactants and the catalyst is a critical parameter. For instance, a molar ratio of o-xylene to tert-butyl chloride to iodine of 1:1-10:0.01-0.3 has been specified in a patented method. google.com

The choice of catalyst can also be crucial in related alkylation reactions. For example, in the tert-butylation of phenol, various solid acid catalysts, including zeolites like faujasite Y, beta, mordenite, and MCM-22, have been studied to improve yield and selectivity. academie-sciences.fr These solid acid catalysts offer advantages over traditional homogeneous catalysts like AlCl₃, as they are often more environmentally friendly, less corrosive, and easier to separate from the reaction mixture.

Synergistic catalytic systems, such as a combination of a Brønsted acid (like HCl) and a Lewis acid (like iron(III) chloride), have been explored for the tert-butylation of electron-rich arenes using di-tert-butyl peroxide or tertiary alcohols. rsc.org This dual catalysis approach can enhance reactivity and site-selectivity in Friedel-Crafts type alkylations. rsc.org The catalyst's role extends to activating the alkylating agent and facilitating its addition to the aromatic ring. rsc.org

Advanced Chemical Reactions and Transformations of 4 Tert Butyl O Xylene

Functionalization of the Aromatic Ring

The electron-rich benzene (B151609) ring of 4-tert-butyl-o-xylene is susceptible to electrophilic substitution, where a functional group replaces one of the hydrogen atoms on the ring. The positions of these substitutions are directed by the existing alkyl groups (two methyl and one tert-butyl), which are all ortho-, para-directing activators. However, steric hindrance from these bulky groups plays a significant role in determining the final product distribution.

Oxidation Reactions (e.g., with Potassium Permanganate)

The aromatic ring of this compound is highly resistant to oxidation due to its inherent stability. However, the alkyl side chains can be oxidized under vigorous conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) will oxidize alkyl chains attached to an aromatic ring, provided the benzylic carbon (the carbon atom attached to the ring) has at least one hydrogen atom. libretexts.orglibretexts.orgmasterorganicchemistry.com

In the case of this compound, the two methyl groups possess benzylic hydrogens, whereas the tert-butyl group does not. libretexts.org Consequently, treatment with hot, alkaline potassium permanganate leads to the oxidation of both methyl groups to carboxylic acid functionalities. The tert-butyl group remains intact due to the absence of a benzylic hydrogen and its steric bulk. libretexts.orgquora.com This reaction selectively transforms this compound into 4-tert-butylphthalic acid. This dicarboxylic acid is a stable compound that can be further converted, for instance, into 4-tert-butylphthalic anhydride (B1165640) by reacting with thionyl chloride. prepchem.com

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 4-tert-Butylphthalic acid | Side-chain Oxidation |

Halogenation Reactions (e.g., Iodination)

Halogenation of this compound involves the electrophilic aromatic substitution of a ring hydrogen with a halogen. For iodination, reagents such as iodine monochloride (ICl) or iodine in the presence of an oxidizing agent (like nitric acid) are typically used. The directing effects of the three alkyl groups (1-methyl, 2-methyl, and 4-tert-butyl) guide the incoming iodine atom. All three are activating, ortho-, para-directing groups.

Considering the substitution pattern:

The 1-methyl group directs to positions 2 (occupied), 6, and 4 (occupied).

The 2-methyl group directs to positions 1 (occupied), 3, and 5.

The 4-tert-butyl group directs to positions 3 and 5 (ortho) and 1 (occupied, para).

Based on these directing effects, the potential sites for iodination are positions 3, 5, and 6. However, steric hindrance is a major determining factor. Position 6 is sterically hindered by the adjacent methyl group at position 1. Position 3 is hindered by the adjacent methyl group at position 2 and the bulky tert-butyl group at position 4. Position 5 is ortho to the bulky tert-butyl group. Therefore, the substitution is most likely to occur at the least sterically hindered positions, with a mixture of isomers possible depending on the precise reaction conditions.

Borylation of C-H Bonds

The direct conversion of aromatic C-H bonds to C-B bonds (borylation) is a powerful tool for creating versatile synthetic intermediates. Iridium-catalyzed borylation reactions are particularly effective and exhibit high selectivity for aromatic C-H bonds over benzylic C-H bonds. researchgate.net This method is tolerant of sterically hindered substrates.

For this compound, an iridium catalyst, such as [Ir(OMe)(COD)]₂, in combination with a ligand (e.g., a bipyridine derivative) and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂), would catalyze the borylation of the aromatic C-H bonds. The regioselectivity is primarily dictated by steric factors, favoring the least hindered C-H positions. In this molecule, the C-H bonds at positions 5 and 6 are the most probable sites for borylation, as the C-H at position 3 is significantly more sterically encumbered between a methyl and a tert-butyl group. The resulting arylboronate esters are valuable intermediates for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Reactions Involving Alkyl Side Chains

The methyl groups of this compound offer alternative reaction sites, primarily at the benzylic positions, which are activated by the adjacent aromatic ring.

Benzylic Functionalization

The benzylic hydrogens on the two methyl groups are susceptible to free-radical substitution. A common and selective method for this transformation is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (2,2'-azobisisobutyronitrile) or light. masterorganicchemistry.comresearchgate.net The reaction proceeds via a resonance-stabilized benzylic radical, making it highly specific to the position adjacent to the aromatic ring. libretexts.org

Depending on the stoichiometry of the brominating agent, mono-, di-, or even tri-bromination of the methyl groups can be achieved. Research on the closely related compound, 4-tert-butyltoluene, demonstrates that the degree of benzylic bromination can be controlled by the molar ratio of bromine used. This allows for the selective synthesis of benzyl (B1604629) bromides, benzal bromides, or benzotribromides. google.com Applying this to this compound, one or both methyl groups can be functionalized, leading to a variety of brominated products that serve as precursors for alcohols, aldehydes, or other derivatives.

| Reagent | Potential Product(s) | Functionalized Group |

|---|---|---|

| NBS (1 equivalent) | 1-(Bromomethyl)-4-tert-butyl-2-methylbenzene / 2-(Bromomethyl)-4-tert-butyl-1-methylbenzene | -CH₂Br |

| NBS (>2 equivalents) | 1,2-Bis(bromomethyl)-4-tert-butylbenzene | -CH₂Br |

| Br₂ (controlled stoichiometry) | Mixtures of mono-, di-, and tri-brominated products at one or both methyl groups | -CH₂Br, -CHBr₂, -CBr₃ |

Cleavage of Alkyl Groups

Selective cleavage of alkyl groups, known as dealkylation, is an important industrial reaction. The tert-butyl group can be selectively removed from an aromatic ring under certain catalytic conditions, typically involving strong acids or zeolites at elevated temperatures. google.comepo.org This reaction proceeds via an electrophilic substitution mechanism where a proton attacks the ring carbon bearing the tert-butyl group, leading to the formation of a carbocation intermediate and subsequent elimination of isobutylene.

This process is highly selective for the tert-butyl group over the methyl groups due to the stability of the tertiary carbocation (tert-butyl cation) that is formed as a leaving group. Thus, treating this compound with a suitable acid catalyst, such as a silica-alumina catalyst, at high temperatures results in the formation of o-xylene (B151617) and isobutylene. google.comacs.org This reaction is often employed in petrochemical refining to convert less valuable alkylated aromatics into more valuable feedstocks like benzene, toluene (B28343), and xylenes (B1142099) (BTX). acs.orgnih.gov

Catalytic Applications and Ligand Interactions

The unique structural characteristics of this compound, featuring a bulky tert-butyl group and two adjacent methyl groups on an aromatic ring, render it an interesting substrate and ligand component in the realm of transition metal catalysis. Its reactivity and interaction with metal centers are profoundly influenced by the interplay of steric and electronic effects exerted by its substituents.

Use as a Substrate in Transition Metal Catalysis

This compound serves as a versatile substrate in a variety of transition metal-catalyzed reactions, leading to the formation of valuable chemical intermediates. Notable applications include oxidation, hydrogenation, and C-H activation/functionalization.

One of the most significant industrial applications of analogous substituted xylenes is their catalytic oxidation. While specific studies on this compound are less common, the well-established oxidation of o-xylene to phthalic anhydride provides a strong precedent. In this type of reaction, this compound can be selectively oxidized to 4-tert-butyl-phthalic anhydride. This transformation is typically achieved using a vanadium pentoxide (V₂O₅) catalyst supported on titanium dioxide (TiO₂). The reaction proceeds in the gas phase with air or an oxygen-containing gas as the oxidant at elevated temperatures. The catalyst's activity and selectivity are crucial for maximizing the yield of the desired anhydride and minimizing over-oxidation to carbon oxides.

The aromatic ring of this compound is also susceptible to hydrogenation in the presence of transition metal catalysts. Similar to other alkylbenzenes, the catalytic hydrogenation of this compound over platinum group metals such as platinum (Pt) or palladium (Pd) would yield the corresponding substituted cyclohexane (B81311) derivative. The reaction conditions, including temperature, pressure, and catalyst choice, would influence the degree of hydrogenation and the stereochemistry of the resulting product.

Furthermore, the C-H bonds of the aromatic ring and the methyl groups of this compound are potential sites for transition metal-catalyzed C-H activation and functionalization. This modern synthetic strategy allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. For instance, palladium-catalyzed C-H activation could be employed to introduce new functional groups at specific positions on the aromatic ring, guided by the electronic and steric influence of the existing substituents. While detailed studies specifically employing this compound in this context are emerging, the extensive research on C-H activation of related arenes suggests its significant potential. acs.orgnih.gov

| Reaction Type | Catalyst System | Product | Significance |

|---|---|---|---|

| Oxidation | V₂O₅/TiO₂ | 4-tert-Butyl-phthalic anhydride | Precursor for polymers and plasticizers |

| Hydrogenation | Pt or Pd based catalysts | 4-tert-Butyl-1,2-dimethylcyclohexane | Synthesis of saturated cyclic compounds |

| C-H Activation/Functionalization | Pd, Rh, or Ru complexes | Functionalized this compound derivatives | Direct and atom-economical synthesis of complex molecules |

Steric and Electronic Effects in Catalytic Transformations

The reactivity and regioselectivity of catalytic transformations involving this compound are intricately controlled by the steric and electronic properties of its substituents: the tert-butyl group and the two methyl groups.

Steric Effects:

The most prominent feature of the this compound molecule is the bulky tert-butyl group. This group exerts a significant steric hindrance, which can profoundly influence the regioselectivity of catalytic reactions. researchgate.net In transition metal-catalyzed C-H functionalization, for example, the steric bulk of the tert-butyl group can direct the catalyst to activate less hindered C-H bonds. For electrophilic aromatic substitution reactions, the tert-butyl group sterically disfavors substitution at the adjacent ortho positions (positions 3 and 5). This steric hindrance can be exploited to achieve high regioselectivity in the synthesis of specific isomers. The two adjacent methyl groups also contribute to the steric environment around the aromatic ring, although to a lesser extent than the tert-butyl group. Their presence can further influence the approach of the catalyst and reactants to the aromatic ring.

Electronic Effects:

Both the tert-butyl group and the methyl groups are electron-donating substituents. Their electronic effects are transmitted to the aromatic ring through two primary mechanisms: the inductive effect and hyperconjugation.

Inductive Effect: The alkyl groups, being less electronegative than the sp²-hybridized carbon atoms of the aromatic ring, donate electron density through the sigma bonds. This inductive effect increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Hyperconjugation: The sigma electrons of the C-H and C-C bonds of the alkyl groups can overlap with the pi-system of the aromatic ring. This delocalization of electrons, known as hyperconjugation, further increases the electron density of the ring, particularly at the ortho and para positions relative to the alkyl groups. stackexchange.com

The combined electron-donating nature of the tert-butyl and methyl groups activates the aromatic ring towards electrophilic attack and influences the regioselectivity of catalytic reactions. In electrophilic aromatic substitution, these groups are ortho-para directing. stackexchange.com In the case of this compound, the positions ortho and para to the tert-butyl group are positions 3, 5, and 1. The positions ortho and para to the methyl groups are 3, 6 (for the methyl at position 1) and 3, 5 (for the methyl at position 2). The interplay of these directing effects, combined with the steric hindrance of the tert-butyl group, will determine the final product distribution in a catalytic reaction. For instance, in C-H activation reactions, the increased electron density at specific positions can facilitate the coordination of the metal catalyst and subsequent C-H bond cleavage.

| Substituent | Effect | Influence on Catalytic Transformations |

|---|---|---|

| tert-Butyl | Steric | Hinders reaction at adjacent positions (ortho); influences regioselectivity by directing catalysts to less hindered sites. researchgate.net |

| Electronic (Electron-donating) | Activates the aromatic ring towards electrophilic attack; directs incoming groups to ortho and para positions. stackexchange.com | |

| Methyl (x2) | Steric | Contributes to the overall steric environment of the molecule, albeit less significantly than the tert-butyl group. |

| Electronic (Electron-donating) | Activates the aromatic ring; directs incoming groups to ortho and para positions. |

Computational Chemistry and Spectroscopic Analysis of 4 Tert Butyl O Xylene

Electronic Structure Investigations

While specific computational studies focusing solely on 4-tert-Butyl-o-xylene are not extensively detailed in the surveyed scientific literature, the theoretical principles of Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Orbital (MO) characterization provide a framework for understanding its electronic properties. Such analyses are routinely applied to related aromatic hydrocarbons to elucidate structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties such as dipole moment and total energy.

In studies of related molecules, such as xylene isomers, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been used to perform geometry optimization and frequency calculations. These computations provide the foundational data needed for further electronic structure analysis and the interpretation of spectroscopic results.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the molecular wavefunction in terms of localized chemical bonds and lone pairs. It provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into Lewis-like structures.

Molecular Orbital Characterization

The characterization of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular reactivity and stability.

While specific MO calculations for this compound are not detailed in the reviewed literature, studies on the parent o-xylene (B151617) molecule provide context. For o-xylene, DFT calculations have determined the energies of its frontier orbitals. Such analysis for this compound would reveal how the addition of the bulky tert-butyl group influences the energy levels and distribution of the frontier orbitals compared to the unsubstituted xylene ring.

| Molecular Orbital | Property | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. |

Spectroscopic Characterization

Spectroscopic techniques provide empirical data that confirms the structure and bonding within a molecule. For this compound, infrared spectroscopy and mass spectrometry offer definitive insights into its functional groups and fragmentation patterns.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrational modes of its structural components. The key regions of the spectrum confirm the presence of both the aromatic ring and the saturated alkyl substituents.

C-H Stretching: Peaks just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the methyl and tert-butyl groups. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.

Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon stretching within the benzene (B151609) ring are observed in the 1450-1600 cm⁻¹ region.

C-H Bending: Bending vibrations for the alkyl groups are also present, typically in the 1365-1465 cm⁻¹ range.

Table of Characteristic IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2870-2965 | C-H Stretch | Alkyl (tert-Butyl, Methyl) |

| ~3010-3070 | C-H Stretch | Aromatic |

| ~1460-1610 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and common fragmentation pathways. The mass spectrum is characterized by a molecular ion peak and several key fragment ions.

The molecular ion (M⁺) peak appears at a mass-to-charge ratio (m/z) of 162, which corresponds to the molecular formula C₁₂H₁₈. The most abundant peak in the spectrum, known as the base peak, is observed at m/z 147. This prominent fragment is formed by the loss of a methyl radical (•CH₃) from the molecular ion. This fragmentation is a characteristic feature of alkylated aromatic compounds, as the resulting cation is stabilized by the aromatic ring, often forming a stable benzylic or tropylium-like structure.

Table of Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity | Relative Intensity |

|---|---|---|---|

| 162 | [C₁₂H₁₈]⁺ | Molecular Ion (M⁺) | Moderate |

| 147 | [C₁₁H₁₅]⁺ | [M - CH₃]⁺ | 100% (Base Peak) |

| 119 | [C₉H₁₁]⁺ | [M - C₃H₇]⁺ | Moderate |

| 91 | [C₇H₇]⁺ | Tropylium Ion | Low |

UV/Visible Spectroscopy

The analysis of this compound by UV/Visible spectroscopy reveals characteristic absorbance patterns typical for aromatic hydrocarbons. aai.solutions Aromatic compounds like xylenes (B1142099) exhibit strong absorbance in the ultraviolet range, which can be utilized for their identification and quantification. aai.solutions The UV spectrum for this compound, specifically, shows absorption maxima that can be attributed to the electronic transitions within the benzene ring. According to data available from the National Institute of Standards and Technology (NIST), the gas-phase UV/Visible spectrum of this compound has been documented, although concentration information is not available, which precludes the derivation of molar absorptivity values. nist.govnist.gov The absorption spectrum for o-xylene, a related compound, shows an excitation peak at 263 nm. aatbio.com It is expected that the substitution of the tert-butyl group on the o-xylene ring would lead to a slight shift in the absorption maxima.

| Compound | Reported Absorption Peak (nm) | Source |

|---|---|---|

| o-Xylene | 263 | AAT Bioquest aatbio.com |

| This compound | Data available, specific values not compiled in source | NIST WebBook nist.govnist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methyl protons, and the tert-butyl protons. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS). In a carbon tetrachloride (CCl₄) solvent, the following peaks are observed:

A singlet for the nine equivalent protons of the tert-butyl group.

Two singlets for the protons of the two methyl groups attached to the aromatic ring.

A set of signals in the aromatic region corresponding to the three protons on the benzene ring.

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (C(CH₃)₃) | 1.31 | Singlet | 9H |

| Aromatic CH | 7.94 - 8.01 | Multiplet | 3H |

| Methyl (Ar-CH₃) | Data not specified in provided snippets | Singlet | 6H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the quaternary carbons of the tert-butyl group and the aromatic ring, the methyl carbons of the tert-butyl group, the methyl carbons attached to the ring, and the aromatic CH carbons. In a chloroform-d (CDCl₃) solvent, the following chemical shifts are reported:

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| tert-Butyl (C(CH₃)₃) | 31.4 |

| tert-Butyl (C(CH₃)₃) | 34.2 |

| Aromatic C-CH₃ | 133.1 |

| Aromatic C-CH₃ | 135.8 |

| Aromatic C-C(CH₃)₃ | 148.1 |

| Aromatic CH | 126.3 |

| Aromatic CH | 129.5 |

| Aromatic CH | 129.8 |

| Methyl (Ar-CH₃) | 19.2 |

| Methyl (Ar-CH₃) | 19.8 |

Gas Chromatography (GC) Analysis

Gas chromatography (GC) is a standard analytical technique for separating and analyzing volatile compounds like this compound. gcms.cz The method is suitable for determining the purity of xylene isomers and related substances. kelid1.ir In a typical GC analysis of aromatic solvents, a capillary column with a suitable stationary phase is used. For instance, a non-polar column can be employed for the separation of xylene isomers and other aromatic compounds. shimadzu.com

The operating conditions of the GC system, including column temperature, carrier gas flow rate, and column length, can be optimized to achieve the desired separation and reduce analysis time. shimadzu.com For example, increasing the column temperature or the carrier gas linear velocity can shorten the retention time, though it may also affect the resolution between peaks. shimadzu.com A flame ionization detector (FID) is commonly used for the detection of hydrocarbons due to its high sensitivity. kelid1.ir

A standard test method for the analysis of o-xylene, ASTM D3797, provides a framework that can be adapted for this compound. kelid1.ir This involves dissolving the sample in a suitable solvent, adding an internal standard for quantification, and injecting a small volume into the gas chromatograph. kelid1.ir The resulting chromatogram will show peaks corresponding to the different components of the sample, with the area of each peak being proportional to the concentration of that component.

| GC Parameter | Typical Condition |

|---|---|

| Column | SLB-IL60, 30 m x 0.25 mm I.D., 0.20 μm film thickness sigmaaldrich.com |

| Oven Temperature Program | 40 °C (hold 4 min), then 8 °C/min to 200 °C (hold 5 min) sigmaaldrich.com |

| Injector Temperature | 250 °C sigmaaldrich.com |

| Detector (FID) Temperature | 250 °C sigmaaldrich.com |

| Carrier Gas | Helium or Nitrogen gcms.czshimadzu.com |

| Linear Velocity | 30 cm/sec sigmaaldrich.com |

| Injection | 1 μL with a 100:1 split ratio sigmaaldrich.com |

Computational Studies on Reactivity and Selectivity

Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for investigating the reactivity of this compound by predicting reaction pathways and identifying transition states. escholarship.org Techniques such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) can be employed to model chemical reactions at the atomic level. escholarship.org These methods allow for the exploration of potential energy surfaces to locate energy minima corresponding to reactants and products, as well as saddle points representing transition states. researchgate.net

The elucidation of transition state structures is crucial for understanding reaction mechanisms. researchgate.net Recent advancements in machine learning, combined with quantum mechanical calculations, have accelerated the process of identifying transition states. researchgate.netchemrxiv.org For a molecule like this compound, computational studies can predict the likely sites of electrophilic attack on the aromatic ring, considering the directing effects of the alkyl substituents. The models can calculate the activation energies for different pathways, thereby predicting the most favorable reaction products.

For example, in an electrophilic substitution reaction, computational models can determine the relative energies of the transition states leading to substitution at the available positions on the aromatic ring. This allows for a prediction of the regioselectivity of the reaction.

| Computational Method | Application in Studying this compound Reactivity |

|---|---|

| Density Functional Theory (DFT) | Calculation of ground state and transition state geometries and energies. |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of reaction dynamics to understand product selectivity. escholarship.org |

| Machine Learning (ML) Models | Accelerated prediction of transition state structures. researchgate.netchemrxiv.org |

| Nudged Elastic Band (NEB) | Method for finding the minimum energy path between reactants and products. chemrxiv.org |

Analysis of Steric Hindrance Effects on Reactivity

The bulky tert-butyl group in this compound exerts significant steric hindrance, which plays a crucial role in its reactivity and the selectivity of its reactions. Steric effects can influence the rate of reaction and the distribution of products by impeding the approach of a reagent to a particular reaction site.

In the case of electrophilic aromatic substitution, the tert-butyl group can sterically hinder attack at the positions ortho to it. This steric hindrance, in conjunction with the electronic directing effects of the alkyl groups, will influence the regioselectivity of the reaction. Computational studies can quantify these steric effects by calculating the strain energy in the transition states for substitution at different positions.

In some cases, severe steric hindrance can lead to "steric acceleration," where the rate of a reaction is increased due to the relief of steric strain in going from the reactant to the transition state. researchgate.net For example, in the solvolysis of sterically hindered benzyl (B1604629) chlorides, an unexpectedly high reactivity has been attributed to steric acceleration. researchgate.net While not a benzyl chloride, similar principles could apply to reactions involving the benzylic positions of this compound. The steric compression of the benzylic protons, which can be observed by NMR, provides evidence for this steric strain. researchgate.net

| Reaction Type | Potential Influence of Steric Hindrance from the tert-Butyl Group |

|---|---|

| Electrophilic Aromatic Substitution | Directs incoming electrophiles away from the positions adjacent (ortho) to the tert-butyl group. |

| Reactions at the Benzylic Positions | May lead to steric acceleration by relieving ground-state strain in the transition state. researchgate.net |

| Acylation | The bulky group can hinder the approach of the acylating agent, potentially favoring reaction at less hindered sites. |

Environmental Fate and Biotransformation of Xylene Derivatives General Research Context

Aerobic Degradation Pathways of Xylenes (B1142099)

The aerobic biodegradation of xylenes is a well-documented process initiated by bacteria possessing specific oxygenase enzymes. nih.gov Two primary enzymatic systems are responsible for the initial attack on the xylene molecule: monooxygenases and dioxygenases. proquest.com

Monooxygenase Pathways: These enzymes incorporate one atom of molecular oxygen into the substrate. The attack can occur on either a methyl group or the aromatic ring. proquest.comnih.gov

Methyl Group Oxidation: A terminal monooxygenase can oxidize one of the methyl groups of xylene to form a methylbenzyl alcohol. Subsequent oxidation steps convert this alcohol to the corresponding methylbenzaldehyde and then to a methylbenzoic acid (toluic acid). This acid is a key intermediate that is further metabolized. researchgate.net

Aromatic Ring Monooxygenation: Alternatively, a monooxygenase can hydroxylate the aromatic ring to produce dimethylphenols. researchgate.net

Dioxygenase Pathways: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming an unstable cis-dihydrodiol. nih.gov This intermediate is then dehydrogenated to a substituted catechol, such as 3,4-dimethylcatechol in the case of o-xylene (B151617). researchgate.net

Regardless of the initial enzymatic attack, the central strategy of aerobic degradation is to produce a dihydroxy-substituted aromatic intermediate (a catechol). ethz.ch This catechol is then susceptible to enzymatic ring cleavage by either ortho- or meta-cleavage dioxygenases, which breaks open the aromatic ring. nih.govresearchgate.net The resulting aliphatic products are funneled into central metabolic pathways, such as the citrate (B86180) cycle, leading to complete mineralization to carbon dioxide and water. proquest.com For a substituted compound like 4-tert-Butyl-o-xylene, the presence of the bulky tert-butyl group may sterically hinder the enzymatic attack, potentially slowing the degradation rate compared to the parent o-xylene molecule.

| Pathway Type | Key Enzymes | Initial Product from o-Xylene | Central Intermediate |

| Monooxygenase | Xylene Monooxygenase | 2-Methylbenzylalcohol | Dimethylphenols |

| Dioxygenase | Toluene (B28343)/Xylene Dioxygenase | cis-1,2-Dihydroxy-3,4-dimethyl-cyclohexa-3,5-diene | 3,4-Dimethylcatechol |

Anaerobic Degradation Pathways of Xylenes

Under anoxic conditions, such as those found in contaminated aquifers and sediments, xylenes can be biodegraded by anaerobic microorganisms, particularly sulfate-reducing and denitrifying bacteria. nih.govasm.orgasm.org Since molecular oxygen is absent, a different activation mechanism is required. The most common initial step for toluene and all three xylene isomers is the addition of fumarate (B1241708) to one of the methyl carbons. researchgate.netresearchgate.net

This reaction is catalyzed by the enzyme benzylsuccinate synthase or a related isomer-specific enzyme, resulting in the formation of a methylbenzylsuccinic acid derivative. researchgate.netresearchgate.net For instance, the anaerobic degradation of o-xylene proceeds via the formation of 2-methylbenzylsuccinic acid. researchgate.netresearchgate.net

Following this initial activation, the degradation pathway involves several subsequent steps:

The methylbenzylsuccinic acid undergoes oxidation. researchgate.net

The molecule is then converted through a series of reactions, often involving the formation of intermediates like methylphenylitaconic acid and toluyl-CoA derivatives. researchgate.netresearchgate.net

These pathways for different isomers ultimately converge on the central intermediate, benzoyl-CoA. ethz.ch

The aromatic ring of benzoyl-CoA is then reduced and cleaved, channeling the products into central metabolism for complete mineralization. ethz.ch

This fumarate addition mechanism is a common strategy for the anaerobic degradation of alkylbenzenes. researchgate.net The efficiency of this process can be inhibited by the accumulation of byproducts, such as sulfide (B99878) from sulfate (B86663) reduction. asm.org

| Condition | Key Initial Reaction | Catalyzing Enzyme (example) | Key Intermediate | Common Central Intermediate |

| Anaerobic | Fumarate addition to a methyl group | Benzylsuccinate Synthase | (Methyl)benzylsuccinic acid | Benzoyl-CoA |

Volatilization and Adsorption Phenomena

The environmental distribution of xylene derivatives is significantly influenced by volatilization and adsorption. Xylenes are volatile compounds, and volatilization is a dominant removal process from surface waters and soils. cdc.govepa.gov The half-life for the evaporation of xylenes from a typical river can be in the range of hours to a few days. epa.gov

When released to soil, xylenes are expected to volatilize from the surface. cdc.gov However, they are also moderately mobile in soil and can leach into groundwater. cdc.govepa.gov The extent of leaching and movement is mediated by adsorption to soil particles. Adsorption is not expected to be strong, but it increases with the organic matter content of the soil. cdc.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for xylenes is generally low to moderate. epa.gov For this compound, the larger, more nonpolar tert-butyl group would likely increase its hydrophobicity and, consequently, its affinity for adsorbing to soil organic matter compared to the parent xylene isomers. This would reduce its mobility but could also decrease its bioavailability for microbial degradation.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. For xylenes, the potential for bioaccumulation is considered to be modest. cdc.gov Bioconcentration factors (BCF), which measure the accumulation of a waterborne chemical into fish tissue, have been found to be low (typically less than 100). cdc.gov The log octanol-water partition coefficient (log Kow), an indicator of a substance's lipophilicity and potential to bioaccumulate, is approximately 3.12-3.20 for xylene isomers. epa.gov Based on this, significant biomagnification through the food chain has not been observed. cdc.gov

Microbial Consortia and Degradation Efficiency

The complete and efficient biodegradation of xylene and other BTEX compounds in contaminated environments is often carried out by microbial consortia rather than single bacterial strains. nih.govjetir.org A consortium is a community of different microbial species that can act synergistically to break down complex mixtures of contaminants.

Different bacterial species within a consortium may possess complementary metabolic capabilities. For example, some species may be proficient at the initial attack on the aromatic ring, while others specialize in degrading the intermediates produced. scispace.com This division of labor can lead to more rapid and complete mineralization of the parent compound. jetir.org

Several bacterial genera are known to be effective degraders of xylenes, including:

Pseudomonas researchgate.netasm.org

Rhodococcus researchgate.netresearchgate.net

Bacillus jetir.orgscispace.com

Alcaligenes researchgate.netscispace.com

Enterobacter jetir.orgscispace.com

Ralstonia nih.gov

The efficiency of these consortia can be affected by substrate interactions. When multiple BTEX compounds are present, the degradation of one compound can be inhibited or enhanced by the presence of another. asm.org For instance, the presence of p-xylene (B151628) has been shown to increase the lag period for toluene degradation in some aquifer slurries. asm.org The complex structure of this compound would likely require a highly adapted or specialized microbial consortium for effective degradation, as the bulky alkyl group could pose a challenge for the typical enzymes that degrade simpler xylenes.

Toxicological Research and Biological Interactions of Xylene Compounds General Research Context

Mechanisms of Toxicity for Xylene Isomers

The toxicity of xylene isomers is rooted in their chemical properties and how they interact with biological systems. Key mechanisms include their effects on cell membranes, their metabolic pathways, and their impact on the central nervous system.

Xylenes (B1142099) are lipophilic, meaning they readily dissolve in fats and lipids. nih.gov This property allows them to easily penetrate and interact with the lipid bilayers of biological membranes. nih.gov This interaction can alter the structure and function of cell membranes, changing their permeability and affecting nerve impulse signaling between cells. nih.gov The disruption of neuronal membranes is a suggested mechanism for the central nervous system effects of xylene. nih.gov In lung microsomes of rats, p-xylene (B151628) has been shown to decrease total phospholipid and phosphatidylcholine levels, which is thought to contribute to the inhibition of certain metabolic enzymes. nih.gov

Once in the body, xylenes are primarily metabolized in the liver. epa.gov This biotransformation process involves enzymes, such as cytochrome P-450, that convert the xylenes into more water-soluble compounds that can be more easily excreted. mhmedical.com The primary metabolic pathway involves the oxidation of one of the methyl groups to form a corresponding toluic acid, which is then conjugated with glycine (B1666218) to form methylhippuric acid and excreted in the urine. epa.gov

A key metabolite in the biotransformation of p-xylene is p-tolualdehyde. nih.gov Research has shown that the metabolic conversion of p-xylene to p-tolualdehyde is required for the inactivation of cytochrome P-450 in vitro. nih.gov It is believed that this aldehyde intermediate, formed in the liver, can be transported to other organs like the lungs and cause toxic effects. nih.gov

The most prominent effect of acute xylene exposure is depression of the central nervous system (CNS). nih.gov Symptoms can range from headache, dizziness, and nausea at lower exposure levels to more severe effects like confusion, loss of consciousness, and even death at very high concentrations. nih.gov The lipophilic nature of xylenes allows them to readily cross the blood-brain barrier and interact with neuronal membranes, leading to these CNS effects. nih.gov

Studies in humans have shown that acute inhalation of xylene can impair short-term memory, reaction time, and body balance. nih.gov Animal studies have demonstrated that long-term exposure to xylene can lead to irreversible effects on the brain, with findings suggestive of astrogliosis (an increase in the number of astrocytes due to the destruction of nearby neurons) in certain brain regions of gerbils. nih.gov

Organ-Specific Toxicity (e.g., Liver, Kidney, Reproductive System)

Beyond the central nervous system, xylenes can exert toxic effects on various other organs.

Liver: The liver is the primary site of xylene metabolism, making it a target for toxicity. epa.gov Animal studies have shown that exposure to xylenes can induce a variety of hepatic enzymes and increase the content of cytochrome P-450 in the liver. nih.gov While some of these changes may be adaptive responses, high-level exposure can lead to liver damage. nih.gov

Kidney: Both short- and long-term exposure to high concentrations of xylene have been associated with potential changes in the kidneys. cdc.gov Animal studies have indicated that oral exposure to xylene can cause harmful effects on the kidneys. cdc.gov

Reproductive System: Some studies have suggested a link between xylene exposure and adverse reproductive effects. nih.gov In China, a study on female workers exposed to mixed organic solvents, including xylene, showed an increased prevalence of oligomenorrhea (infrequent menstrual periods). nih.gov Animal studies have indicated that xylene exposure during pregnancy can lead to developmental toxicity, including reduced fetal body weight and delayed bone mineralization, particularly at levels that are also toxic to the mother. cdc.gov

Genotoxicity and Carcinogenicity Assessments (General Xylene Research)

The potential for xylenes to cause genetic damage (genotoxicity) and cancer (carcinogenicity) has been the subject of numerous studies.

Evaluations of the genotoxic effects of xylenes have consistently yielded negative results. epa.gov However, some studies on workers exposed to a mixture of benzene (B151609), toluene (B28343), and xylene (BTX) have shown that benzene's genotoxicity was more pronounced in individuals with higher co-exposure to toluene and xylene. mdpi.com

Regarding carcinogenicity, the International Agency for Research on Cancer (IARC) has classified xylene as Group 3, meaning it is "not classifiable as to its carcinogenicity to humans." who.int This classification is based on inadequate evidence of carcinogenicity in humans and limited or inadequate evidence in experimental animals. who.int Similarly, the U.S. Environmental Protection Agency (EPA) has classified mixed xylenes as Group D, "not classifiable as to human carcinogenicity." epa.gov

Immunological Effects

The available data on the immunological effects of xylene in humans is limited and often confounded by concurrent exposure to other chemicals. nih.gov Some studies of workers exposed to xylene, along with other solvents, have reported decreased lymphocytes and serum complement. nih.gov However, a direct causal link to xylene alone cannot be established from these studies. nih.gov

Animal studies have provided some evidence of immunological effects. For instance, rats exposed to xylene showed a reduction in the weight of the spleen and thymus. nih.gov

Data Tables

Table 1: Central Nervous System Effects of Xylene Inhalation

| Exposure Level (ppm) | Observed Effects in Humans |

|---|---|

| 100–200 | Nausea, headache nih.gov |

| 200–500 | Dizziness, weakness, irritability, vomiting, slowed reaction time nih.gov |

| 800–10,000 | Giddiness, confusion, slurred speech, loss of balance nih.gov |

| >10,000 | Sleepiness, loss of consciousness, death nih.gov |

Table 2: Summary of Organ-Specific Toxicity of Xylenes

| Organ System | Observed Effects |

|---|---|

| Liver | Induction of hepatic enzymes, increased cytochrome P-450 content nih.gov |

| Kidney | Potential for harmful effects with high concentration exposure cdc.gov |

| Reproductive System | Increased prevalence of oligomenorrhea in exposed female workers nih.gov, developmental toxicity in animal studies at maternally toxic doses cdc.gov |

Development of Biomarkers for Exposure

The development of reliable biomarkers is essential for accurately assessing human exposure to chemical compounds, monitoring occupational and environmental exposure levels, and understanding the dose-response relationship for potential health effects. For aromatic hydrocarbons like xylene and its derivatives, biomarkers of exposure typically involve the measurement of the parent compound in various biological matrices or, more commonly, the quantification of its urinary metabolites. While extensive research has been conducted on the common isomers of xylene (o-, m-, and p-xylene), specific toxicological data and established biomarkers for 4-tert-Butyl-o-xylene are not available in current scientific literature. Therefore, the development of potential biomarkers for this compound must be inferred from the well-established metabolic pathways of o-xylene (B151617) and other structurally analogous alkylated benzenes.

Established Biomarkers for Xylene Isomers

Exposure to xylene isomers is most commonly assessed by measuring their metabolites in urine. The primary metabolic pathway for xylenes involves the oxidation of one of the methyl groups by cytochrome P450 (CYP) enzymes to form the corresponding methylbenzoic acid. nih.gov This acid is then conjugated with glycine to form methylhippuric acid, which is excreted in the urine. nih.gov These methylhippuric acids are considered reliable and specific biomarkers because they are not typically present in individuals without xylene exposure. nih.gov

Analytical methods for quantifying these biomarkers are well-established and typically employ chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are frequently used for their sensitivity and specificity in detecting methylhippuric acid isomers in urine samples. nih.gov

Table 1: Established Urinary Biomarkers for Common Xylene Isomers This table is interactive. Click on the headers to sort the data.

| Parent Compound | Primary Urinary Metabolite | Abbreviation | Analytical Method |

|---|---|---|---|

| o-Xylene | o-Methylhippuric acid | o-MHA | HPLC, GC-MS |

| m-Xylene | m-Methylhippuric acid | m-MHA | HPLC, GC-MS |

Potential Biomarkers for this compound

In the absence of direct metabolic studies on this compound, its biotransformation pathways can be hypothesized based on research on similar alkylated benzenes, such as p-cymene (B1678584) (isopropyltoluene) and p-tert-butyltoluene. nih.govsci-hub.se These studies indicate that metabolism is not limited to a single alkyl group; rather, oxidation can occur on multiple side chains.

The metabolism of p-tert-butyltoluene in rats, for example, involves the oxidation of both the methyl and the tert-butyl groups. sci-hub.se The primary urinary metabolites identified were p-tert-butylbenzoic acid (from methyl group oxidation) and 2-(p-carboxyphenyl)-2-methylpropan-1-ol (from oxidation of both the methyl and tert-butyl groups). sci-hub.se Similarly, the metabolism of tert-butylbenzene (B1681246) proceeds via hydroxylation of the tert-butyl side chain. nih.govhyphadiscovery.com

Based on these analogous pathways, the metabolism of this compound would likely proceed via two main routes:

Oxidation of a Methyl Group: One of the two methyl groups on the benzene ring could be oxidized to a carboxylic acid, which would then be conjugated with glycine. This would result in urinary metabolites such as 4-tert-butyl-2-methylhippuric acid or 3-tert-butyl-4-methylhippuric acid .

Oxidation of the tert-Butyl Group: The tert-butyl group is also susceptible to metabolic attack by CYP enzymes, typically involving hydroxylation of one of its methyl substituents to form a primary alcohol (e.g., 2-(3,4-dimethylphenyl)-2-methylpropan-1-ol). sci-hub.sehyphadiscovery.com This alcohol could be further oxidized to the corresponding carboxylic acid (2-(3,4-dimethylphenyl)propanoic acid) and subsequently conjugated for excretion.

Macromolecular Adducts as Potential Biomarkers

Beyond urinary metabolites, another class of biomarkers involves the formation of adducts with macromolecules such as proteins and DNA. Reactive electrophilic metabolites of some aromatic hydrocarbons, like benzene, are known to covalently bind to nucleophilic sites on proteins (e.g., cysteine residues in albumin) and DNA bases. nih.govnih.govuu.nl These adducts represent a biologically effective dose—the amount of a chemical that has reached a target site and reacted with it.

The metabolic activation of this compound could potentially generate reactive intermediates, such as epoxides, that could form protein and DNA adducts. uu.nl The detection of such adducts in blood (e.g., albumin adducts) or exfoliated cells could serve as a more persistent biomarker of exposure compared to rapidly excreted urinary metabolites. However, research is needed to first identify the specific reactive metabolites of this compound and then to develop sensitive analytical methods for detecting any corresponding adducts.

Table 2: Hypothesized Potential Biomarkers for this compound This table is interactive and based on scientific inference from structurally related compounds. These potential biomarkers require experimental validation.

| Biomarker Type | Potential Biomarker | Precursor/Metabolic Pathway | Biological Matrix |

|---|---|---|---|

| Urinary Metabolite | 4-tert-butyl-2-methylhippuric acid | Oxidation of the methyl group at position 1, followed by glycine conjugation. | Urine |

| Urinary Metabolite | 3-tert-butyl-4-methylhippuric acid | Oxidation of the methyl group at position 2, followed by glycine conjugation. | Urine |

| Urinary Metabolite | 2-(3,4-dimethylphenyl)-2-methylpropan-1-ol | Hydroxylation of the tert-butyl group. | Urine |

| Urinary Metabolite | 2-(3,4-dimethylphenyl)propanoic acid | Further oxidation of the hydroxylated tert-butyl group. | Urine |

| Protein Adduct | Albumin adducts | Covalent binding of reactive epoxide metabolites to albumin. | Blood |

Applications of 4 Tert Butyl O Xylene in Chemical Synthesis and Materials Science

Intermediate in the Synthesis of Phthalocyanine (B1677752) Precursors

A primary application of 4-tert-butyl-o-xylene is its role as a key starting material in the synthesis of precursors for substituted phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds widely used as dyes and pigments. However, unsubstituted phthalocyanines are often poorly soluble in common organic solvents, which limits their processability and application in solution-based technologies.

The introduction of bulky substituents, such as the tert-butyl group, dramatically increases the solubility of the resulting phthalocyanine derivatives without significantly altering their fundamental electronic and spectroscopic properties. researchgate.netnist.gov This enhanced solubility is critical for their use in advanced materials. The synthetic pathway begins with the Friedel-Crafts alkylation of inexpensive o-xylene (B151617) to produce this compound. researchgate.netnist.gov This intermediate is then oxidized to form 4-tert-butylphthalic acid. researchgate.netnist.gov This acid is a crucial precursor that can be converted through a series of reactions into 4-tert-butylphthalonitrile, the direct building block for synthesizing 2,9(10),16(17),23(24)-tetra-tert-butylphthalocyanines. researchgate.netnist.gov The presence of the tert-butyl groups also helps to prevent the aggregation of the phthalocyanine molecules, a common issue that can quench their desired optical properties. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol |

| CAS Number | 7397-06-0 |

| Density | 0.871 g/mL at 25 °C |

| Boiling Point | 200-210 °C |

Data sourced from multiple references. chemrxiv.orgmdpi.com

Role in the Development of Fluorinating Agents

While substituted aromatic compounds are integral to the development of modern fluorinating agents, research does not prominently feature this compound as a direct precursor in this area. In contrast, a related isomer, 5-tert-butyl-m-xylene, serves as a commodity chemical for the two-step synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. nist.gov This modern deoxofluorinating agent is noted for its high thermal stability and resistance to aqueous hydrolysis, making it a safer and easier-to-handle alternative to other reagents like DAST. nist.gov The specific substitution pattern of the starting material is crucial for the stability and reactivity of the final fluorinating agent, and the available literature points to the meta-isomer as the key precursor rather than this compound. nist.gov

Use as a Solvent in Specific Chemical Processes

Beyond its role as a reactant, this compound can be employed as a solvent in specific organic syntheses. Its aromatic nature and relatively high boiling point make it suitable for reactions requiring non-polar conditions at elevated temperatures. One documented use is as a solvent in the synthesis of 2,7-di-tert-butylcarbazole. chemrxiv.org This reaction involves the ring closure of 4,4'-di-tert-butyl-2,2'-diaminobiphenyl, where this compound provides the necessary reaction medium. chemrxiv.org

Precursor for Advanced Organic Materials (e.g., Polymers, Functional Molecules)

This compound serves as a valuable precursor for creating more complex functional molecules that can be used as building blocks for advanced organic materials. A key example is its use as a starting material in the synthesis of 1,2-bis(bromomethyl)-4-tert-butylbenzene. chemrxiv.org This transformation involves the bromination of the two methyl groups of the xylene ring. The resulting benzylic bromide is a highly reactive and versatile intermediate.

The two bromomethyl groups can readily participate in a variety of subsequent chemical reactions, such as nucleophilic substitutions and coupling reactions. This allows for the construction of larger, well-defined molecular architectures. These architectures can be designed for specific functions, forming the basis for new polymers, ligands for metal complexes, or other functional organic materials where the bulky tert-butyl group can be used to control solid-state packing or solution-phase properties.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₂H₁₈ | Subject of the article |

| o-Xylene | C₈H₁₀ | Starting material for this compound synthesis |